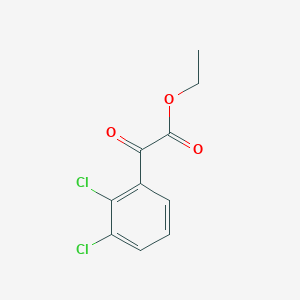

Ethyl 2,3-dichlorobenzoylformate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXVZWLBSUWYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641286 | |

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180868-99-9 | |

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of Ethyl 2,3 Dichlorobenzoylformate

Nucleophilic Addition and Substitution Reactions at the Carbonyl Centers

The presence of two adjacent carbonyl groups in Ethyl 2,3-dichlorobenzoylformate, the ketone and the ester, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Reactions with Nitrogen Nucleophiles Leading to Formamides

The reaction of α-keto esters with nitrogen nucleophiles is a fundamental transformation in organic synthesis. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems. For instance, the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine (B1677879) proceeds to form a hydrazone-like intermediate, which subsequently cyclizes. researchgate.netmpdkrc.edu.in This suggests that this compound would readily react with primary and secondary amines at the ketonic carbonyl group to form hemiaminals, which can then dehydrate to form enamines or be oxidized or rearranged to yield formamide (B127407) derivatives. The reaction with hydrazines is expected to yield hydrazones, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.

A plausible reaction pathway involves the initial attack of the nitrogen nucleophile on the more electrophilic ketonic carbonyl, followed by elimination of water. The resulting intermediate can then undergo further transformations depending on the nature of the nucleophile and the reaction conditions.

Condensation Reactions Involving the Alpha-Keto Ester Moiety

The α-keto ester moiety of this compound is a prime site for condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds. Analogous reactions with ethyl benzoylformate have been extensively studied. For example, in a multicomponent tandem assembly, ethyl benzoylformate reacts with amides and amines in the presence of triflic anhydride (B1165640) to form C4-quaternary 3,4-dihydroquinazolines. nih.gov This reaction proceeds through the formation of a ketimine intermediate followed by a Pictet-Spengler-like cyclization.

Furthermore, the condensation of ethyl benzoylformate with primary amines and carbon dioxide, mediated by tris(dimethylamino)phosphine, leads to the formation of oxazolidine-2,4-diones. rsc.org This transformation involves the in-situ formation of a carbamic acid which then reacts with the α-keto ester.

These examples strongly suggest that this compound would undergo similar condensation reactions, providing access to a diverse range of complex heterocyclic structures. The electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring is expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to higher reactivity compared to the unsubstituted ethyl benzoylformate.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |

| Ethyl benzoylformate | Amide, Amine | Triflic anhydride | 3,4-Dihydroquinazoline | nih.gov |

| Ethyl benzoylformate | p-Toluidine, CO2 | Tris(dimethylamino)phosphine | Oxazolidine-2,4-dione | rsc.org |

| Ethyl benzoylformate | Secondary sulfonamide | Tris(dimethylamino)phosphine | N-sulfonyl phenylglycine ester | acs.org |

Table 1: Examples of Condensation Reactions with Ethyl Benzoylformate as a Model for this compound

Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Ring

The dichlorobenzene ring of this compound can undergo electrophilic aromatic substitution reactions, although the presence of two deactivating chloro groups and a deactivating benzoylformate group makes the ring significantly less reactive than benzene. The directing effects of these substituents will govern the position of substitution. The chloro groups are ortho, para-directing, while the benzoylformate group is a meta-director.

Rearrangements and Cyclization Reactions

The structural features of this compound, particularly the juxtaposition of the keto, ester, and dichlorophenyl groups, provide opportunities for various rearrangement and cyclization reactions, often leading to the formation of valuable heterocyclic scaffolds.

Acid-Mediated Domino Cyclizations of Formyl-Substituted Esters

While direct examples involving this compound are scarce, the literature on acid-mediated cyclizations of related α-keto esters is instructive. For instance, Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, which share the feature of having a reactive carbonyl group adjacent to a potential nucleophile, leads to the formation of 1,3-oxazinane-2,5-diones. frontiersin.org This suggests that under acidic conditions, the ester or the keto group of this compound could be protonated, activating it towards intramolecular attack if a suitable nucleophilic moiety is present in a tethered substrate.

Intramolecular Cyclization Pathways (e.g., to Oxazolines, Indenes)

Intramolecular cyclization reactions represent a powerful tool for the synthesis of cyclic compounds. The α-keto ester moiety can participate in such reactions. For example, the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by triflic acid, yields 2-oxazolines. mdpi.com This reaction proceeds through the activation of the hydroxyl group, followed by intramolecular nucleophilic attack. By analogy, if this compound were derivatized to contain a tethered hydroxyl or amino group, similar intramolecular cyclizations could be envisioned.

Furthermore, the reaction of 3-oxo-2-(2'-pyridyl)-3-(2'-halophenyl)propanoates, which are structurally related β-keto esters, can undergo competing intramolecular nucleophilic aromatic substitution reactions to form benzo[c]quinolizine or 4-hydroxy-3-(2'-pyridyl)coumarin derivatives. acs.org The presence of electron-withdrawing groups on the electrophilic aromatic ring was found to favor the formation of the coumarin (B35378) derivatives. acs.org This suggests that the dichlorophenyl ring in this compound could participate in intramolecular cyclizations if an appropriate nucleophile is introduced at the α-position.

| Starting Material Type | Reaction Condition | Product Heterocycle | Ref |

| β,β-diarylated α,β-unsaturated ketoximes | K2CO3, DMF | 2-Isoxazoline | organic-chemistry.org |

| N-Cbz-protected diazoketones | Silica-supported HClO4 | 1,3-Oxazinane-2,5-dione | frontiersin.org |

| N-(2-hydroxyethyl)amides | Triflic Acid | 2-Oxazoline | mdpi.com |

| 3-Oxo-2-(2'-pyridyl)-3-(2'-halophenyl)propanoates | Refluxing xylenes | Benzo[c]quinolizine / 4-Hydroxycoumarin | acs.org |

Table 2: Examples of Intramolecular Cyclization Reactions of Related Compounds

Phosphine-Mediated Reactions and Other Organocatalytic Transformations

The reactivity of α-keto esters, a class to which this compound belongs, can be significantly influenced by the presence of phosphines and other organocatalysts. These catalysts can engage the carbonyl groups in various modes of activation, leading to a diverse range of chemical transformations.

Tertiary phosphines are known to mediate a variety of organic reactions, often leveraging their nucleophilicity and the strong P–O bond formed in phosphine (B1218219) oxides to drive transformations. rsc.org In the context of α-keto esters, recent studies have highlighted novel phosphine-mediated processes.

One such example is the P(NMe₂)₃-mediated reductive insertion of α-keto esters into phthalic anhydride derivatives. nih.gov This reaction provides access to isochroman-1-ones and isochroman-1,4-diones with good to excellent yields and high chemo- and regioselectivity. nih.gov The proposed mechanism involves the initial nucleophilic attack of the phosphine on the α-keto ester to form a Kukhtin-Ramirez adduct. nih.gov This adduct then reacts with the phthalic anhydride derivative in a cascade process of ring-opening and ring-closure to yield the final ring-expanded product. nih.gov

Another notable phosphine-catalyzed reaction is the deoxygenative condensation of α-keto esters with carboxylic acids. acs.org This transformation, catalyzed by a strained phosphetane, proceeds via a P(III)/P(V)=O redox cycle to produce α-acyloxy esters. acs.org The reaction demonstrates good functional group compatibility and is a chemoselective method for the synthesis of these valuable compounds. acs.org The catalytic cycle is believed to be driven by the ring strain of the phosphacyclic catalyst. acs.org

The following table summarizes representative phosphine-mediated reactions of α-keto esters:

| Reactants | Phosphine Mediator/Catalyst | Product Type | Key Features | Reference |

| α-Keto ester, Phthalic anhydride derivative | P(NMe₂)₃ | Isochroman-1-one/Isochroman-1,4-dione | Reductive insertion, high chemo- and regioselectivity. | nih.gov |

| α-Keto ester, Carboxylic acid | Phosphetane | α-Acyloxy ester | Catalytic deoxygenative condensation, P(III)/P(V)=O redox cycling. | acs.org |

Beyond phosphines, a broader range of small organic molecules can catalyze reactions of α-keto esters and their derivatives. beilstein-journals.org Asymmetric organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. beilstein-journals.org

For instance, silver-catalyzed asymmetric vinylogous Mannich (AVM) reactions of α-ketoimine esters, derived from α-keto esters, have been developed. nih.gov These reactions, utilizing a chiral phosphine ligand, produce products with N-substituted all-carbon quaternary stereocenters in high diastereoselectivity and enantioselectivity. nih.gov The success of this transformation is sensitive to the electronic nature of the N-aryl group on the ketoimine. nih.gov

Furthermore, organocatalytic methods have been employed for the α-arylation of α-keto esters. A catalyst system derived from Pd₂(dba)₃ and P(tBu)₃ enables the coupling of α-keto ester enolates with aryl bromides, yielding products with β-stereogenic centers. organic-chemistry.org This method is significant given the prevalence of the α-keto acid substructure in biologically important molecules. organic-chemistry.org

The table below presents examples of other organocatalytic transformations involving α-keto ester derivatives:

| Reactant(s) | Catalyst/Mediator | Product Type | Key Features | Reference |

| α-Ketoimine ester, Siloxyfuran | AgOAc / Chiral Phosphine Ligand | N-Substituted Quaternary Amines | Asymmetric Vinylogous Mannich reaction, high diastereo- and enantioselectivity. | nih.gov |

| α-Keto ester enolate, Aryl bromide | Pd₂(dba)₃ / P(tBu)₃ | β-Stereogenic α-Keto Ester | α-Arylation, coupling reaction. | organic-chemistry.org |

Exploration of Reaction Mechanisms and Transition State Analysis

Understanding the mechanisms of reactions involving α-keto esters is crucial for optimizing existing methods and developing new transformations. Mechanistic studies often involve a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate reaction pathways and transition states.

The mechanism of the Wolff rearrangement, a reaction that converts α-diazocarbonyl compounds (which can be derived from α-keto esters) into ketenes, has been extensively studied. wikipedia.org These studies indicate the possibility of competing concerted and stepwise pathways. The conformation of the α-diazo ketone plays a critical role; s-cis conformers tend to react via a concerted mechanism, while s-trans conformers favor a stepwise pathway involving a carbene intermediate. wikipedia.org

In the context of catalytic reactions, mechanistic proposals often center around the intermediates formed between the substrate and the catalyst. For the silver-catalyzed AVM reaction mentioned previously, a working model proposes that a bidentate coordination of the catalyst to the α-ketoimine ester substrate enhances the organization of the transition structure, leading to high stereoselectivity. nih.gov

For a cobalt-catalyzed semipinacol rearrangement that produces α-aryl ketones, a Hammett analysis provided evidence for the intermediacy of a phenonium ion. chemrxiv.org The obtained ρ value of -2.57 suggests a buildup of positive charge in the transition state of the aryl migration step, consistent with the preferential migration of more electron-rich aryl groups. chemrxiv.org The high enantioselectivity observed in this reaction supports a stereospecific cleavage of a carbon-cobalt bond rather than the formation of a free carbene intermediate. chemrxiv.org

The following table outlines key mechanistic insights from studies on reactions of α-keto esters and related compounds:

| Reaction Type | Key Mechanistic Feature | Method of Investigation | Implication | Reference |

| Wolff Rearrangement | Concerted vs. Stepwise Pathway | Isotopic Labeling, Conformational Analysis | Product distribution depends on substrate conformation (s-cis vs. s-trans). | wikipedia.org |

| Ag-Catalyzed AVM Reaction | Bidentate Catalyst-Substrate Complex | X-ray Crystallography, Spectroscopic Data | Enhanced transition state organization leads to high stereoselectivity. | nih.gov |

| Co-Catalyzed Semipinacol Rearrangement | Phenonium Ion Intermediate | Hammett Analysis | Preferential migration of electron-rich aryl groups. | chemrxiv.org |

| P(NMe₂)₃-Mediated Reductive Insertion | Kukhtin-Ramirez Adduct | Mechanistic Proposal | The phosphine-keto ester adduct is the key reactive intermediate. | nih.gov |

Due to the lack of specific studies on this compound, the dichlorophenyl substituent would be expected to influence its reactivity electronically and sterically. The electron-withdrawing nature of the chlorine atoms would likely enhance the electrophilicity of the carbonyl carbons, potentially accelerating reactions involving nucleophilic attack. The substitution pattern could also impose conformational biases that might favor certain reaction pathways over others. However, without direct experimental or computational data, these remain reasoned extrapolations from the general behavior of analogous aryl α-keto esters.

Derivatives and Analogues of Ethyl 2,3 Dichlorobenzoylformate: Synthesis and Structural Characterization

Synthesis of Structural Analogues and Regioisomers

The substitution pattern on the phenyl ring of ethyl benzoylformate derivatives significantly influences their chemical reactivity and physical properties. The synthesis of regioisomers and analogues with different halogenation patterns is crucial for structure-activity relationship (SAR) studies in various chemical and biological contexts.

Regioisomeric Dichlorobenzoylformates (e.g., Ethyl 2,4-Dichlorobenzoylformate, Ethyl 3,5-Dichlorobenzoylformate)

The synthesis of regioisomeric dichlorobenzoylformates typically involves the esterification of the corresponding dichlorobenzoylformic acid or the reaction of a dichlorobenzoyl chloride with an appropriate C1 or C2 synthon.

Ethyl 2,4-Dichlorobenzoylformate: This regioisomer is commercially available and can be synthesized through established routes. A common laboratory-scale preparation involves the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with ethyl oxalyl chloride using a Lewis acid catalyst like aluminum chloride. The reaction introduces the keto-ester functionality onto the aromatic ring.

Ethyl 3,5-Dichlorobenzoylformate: The synthesis of the 3,5-dichloro isomer follows a similar logic, starting from 1,3-dichlorobenzene or 3,5-dichlorobenzoic acid. A key intermediate is 3,5-dichlorobenzoyl chloride, which can be prepared from 3,5-dichlorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The 3,5-dichlorobenzoic acid itself can be synthesized via various methods, including the oxidation of 3,5-dichlorotoluene (B1293413) or through multi-step sequences starting from materials like anthranilic acid. patsnap.comchemicalbook.comchemicalbook.com Once the 3,5-dichlorobenzoyl chloride is obtained, it can be converted to the target α-keto ester.

A general route to these compounds involves the following steps:

Preparation of the Dichlorobenzoyl Chloride: Starting from the corresponding dichlorobenzoic acid, treatment with thionyl chloride or oxalyl chloride yields the acid chloride. chemicalbook.comchemicalbook.com

Formation of the α-Keto Ester: The dichlorobenzoyl chloride can then be reacted with a cyanide source, followed by hydrolysis and esterification, or through other modern coupling methodologies to install the ethyl formate (B1220265) moiety.

| Regioisomer | Common Starting Material | Key Intermediate |

| Ethyl 2,4-Dichlorobenzoylformate | 1,3-Dichlorobenzene | 2,4-Dichlorobenzoyl chloride |

| Ethyl 3,5-Dichlorobenzoylformate | 3,5-Dichlorobenzoic acid | 3,5-Dichlorobenzoyl chloride |

Benzoylformates with Different Halogenation Patterns

The synthesis of benzoylformates with varied halogen substituents (e.g., fluorine, bromine) or different degrees of halogenation can be achieved using several general strategies. These methods offer flexibility in accessing a wide range of analogues for research purposes.

Friedel-Crafts Acylation: A versatile method is the Lewis acid-catalyzed Friedel-Crafts acylation of a halogenated benzene (B151609) with ethyl oxalyl chloride. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction directly introduces the ethyl oxalyl group (–COCOOEt) onto the aromatic ring. The regioselectivity of the acylation is governed by the directing effects of the existing halogen substituents. This method is advantageous for its directness but can sometimes be limited by substrate reactivity and isomer formation.

Oxidation of α-Hydroxy Esters: An alternative route involves the oxidation of a precursor ethyl mandelate (B1228975) derivative. For instance, a halogenated benzaldehyde (B42025) can be converted to the corresponding mandelonitrile, followed by hydrolysis and esterification to give a halogenated ethyl mandelate. Subsequent oxidation of the secondary alcohol furnishes the desired α-keto ester.

Synthesis of Fluorinated and Brominated Analogues:

Fluorinated Benzoylformates: The synthesis of fluorinated analogues often requires specific strategies due to the unique reactivity of fluorine. Direct fluorination can be challenging, so building-block approaches are common. This may involve using a pre-fluorinated starting material, such as a fluorinated benzoic acid, and converting it to the α-keto ester via the acid chloride, similar to the dichloro-derivatives. mdpi.com

Brominated Benzoylformates: Brominated analogues can be synthesized using methods parallel to those for chlorinated compounds. Additionally, β-keto esters can undergo regioselective α-bromination using reagents like bromodimethylsulfonium bromide (BDMS), suggesting pathways where a related keto-ester could be brominated at an adjacent active methylene (B1212753) position if one were present. nih.gov

Formation of Complex Molecular Architectures from Ethyl 2,3-Dichlorobenzoylformate Scaffolds

The α-keto ester functionality is a versatile platform for constructing more complex molecular frameworks, particularly heterocycles, through various condensation and cycloaddition reactions.

Triazole-Based Derivatives with Alpha-Keto Ester Functionality

The 1,2,3-triazole ring is a highly stable aromatic heterocycle often synthesized via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." youtube.com While the α-keto ester itself is not a direct participant, it serves as a key precursor to the necessary components (alkynes or azides).

A plausible synthetic route involves converting the α-keto ester into a terminal alkyne. This alkyne derivative can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. Alternatively, the ester could be modified to contain an azide group for reaction with an alkyne.

Another approach involves the reaction of the keto group with hydrazine (B178648) to form a hydrazone. This intermediate can then be a building block for 1,2,4-triazole (B32235) rings through condensation reactions with various carbon sources. libretexts.orgmdpi.com For instance, the Pellizzari reaction involves the condensation of an acyl hydrazide with an amide, a transformation for which the α-keto ester could be adapted to provide the necessary precursors. mdpi.com

Pyrimidine (B1678525) and Pyridopyrimidine Hybrid Structures from Alpha-Keto Esters

The synthesis of pyrimidines often relies on the condensation of a 1,3-dicarbonyl compound with an amidine, a method known as the Pinner synthesis. rsc.orgnih.gov An α-keto ester like this compound can be converted into a suitable 1,3-dicarbonyl precursor, such as a β-keto ester, through a Claisen condensation reaction with another ester. organic-chemistry.org This resulting β-keto ester, now containing the dichlorophenyl moiety, can react with various amidines (including substituted ones) to yield highly functionalized pyrimidine derivatives. acs.orgnih.gov

The construction of the fused pyridopyrimidine system can be approached by starting with either a preformed pyridine (B92270) or pyrimidine ring. nih.gov A common strategy involves the reaction of an α,β-unsaturated ester with a compound like malononitrile (B47326) to form a substituted pyridone. nih.gov This pyridone can then be treated with guanidine (B92328) to construct the fused pyrimidine ring. The initial α-keto ester can be transformed into the required α,β-unsaturated ester through reactions like the Wittig or Horner-Wadsworth-Emmons reaction.

| Heterocycle | Key Synthetic Strategy | Required Precursor from α-Keto Ester |

| Pyrimidine | Pinner Synthesis rsc.org | β-Keto ester |

| Pyridopyrimidine | Cyclocondensation | α,β-Unsaturated ester |

Oxazoline (B21484) and Indene (B144670)/Indane Derivatives via Cycloaddition Reactions

Oxazoline Derivatives: The keto group of this compound is a prime candidate for photocycloaddition reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, yields an oxetane (B1205548) ring. patsnap.comrsc.orggoogle.com This reaction can be mediated by visible light using a suitable photocatalyst. google.com The resulting oxetane, bearing the dichlorophenyl and ethyl ester groups, is a strained four-membered ring that can be chemically transformed, for example, through ring-opening and subsequent cyclization, into oxazoline derivatives. The reaction of α-keto esters with oxazoles has also been reported to yield bicyclic oxetanes which can be hydrolyzed to useful α-amino, β-hydroxy acid derivatives. acs.org

Indene/Indane Derivatives: The dichlorinated phenyl ring can participate in intramolecular cyclization reactions to form fused ring systems like indenes and indanes. patsnap.combeilstein-journals.orgbeilstein-journals.org A synthetic strategy would involve modifying the ethyl ester portion of the molecule to introduce a reactive group capable of an intramolecular Friedel-Crafts type reaction or a radical cyclization. For example, converting the ester to a group containing a double or triple bond at an appropriate distance would allow for acid-catalyzed or transition-metal-catalyzed cyclization where the aromatic ring acts as the nucleophile, leading to the formation of the five-membered ring characteristic of the indane or indene core. rsc.orgrsc.org

Advanced Spectroscopic Characterization Techniques for Ethyl 2,3 Dichlorobenzoylformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of ethyl 2,3-dichlorobenzoylformate provide fundamental information about its molecular structure. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the dichlorinated benzene (B151609) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Key signals will include those for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring, and the two carbons of the ethyl group. The positions of the dichlorinated carbons on the benzene ring will be significantly shifted compared to the unsubstituted analog, ethyl benzoylformate.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.3 - 7.8 | Multiplet | 3H |

| -OCH₂CH₃ | ~4.4 | Quartet | 2H |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~190 |

| C=O (Ester) | ~165 |

| Aromatic-C | 128 - 135 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). columbia.edu This allows for the direct assignment of a proton signal to its attached carbon atom. For this compound, HSQC would definitively link the methylene and methyl proton signals to their corresponding carbon signals in the ethyl group, and each aromatic proton to its respective carbon on the benzene ring. columbia.eduresearchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-Mass) for Molecular Mass and Purity Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (247.08 g/mol ). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl groups. libretexts.orgpharmacy180.com

Hyphenated Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the determination of the purity of this compound and the identification of any impurities or degradation products. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is a highly effective technique. It provides excellent separation and sensitive detection, making it ideal for purity assessment and the analysis of complex mixtures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C=O (Ester) | Stretch | 1720 - 1740 orgchemboulder.com |

| C-O (Ester) | Stretch | 1000 - 1300 orgchemboulder.com |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

The exact positions of these bands can provide further information about the electronic environment of the functional groups.

Advanced Spectroscopic Methods for Conformational and Electronic Analysis

Beyond the standard techniques, more advanced spectroscopic methods can be employed to investigate the finer details of the conformational and electronic properties of this compound.

Computational studies have shown that α-ketoesters can exist in different conformations due to rotation around the bond connecting the two carbonyl groups. nih.gov Techniques such as variable-temperature NMR could be used to study the conformational dynamics of this compound in solution. Furthermore, ultraviolet-visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule, which are influenced by the conjugation between the aromatic ring and the dicarbonyl system.

Computational Chemistry and Theoretical Studies on Ethyl 2,3 Dichlorobenzoylformate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2,3-dichlorobenzoylformate, DFT calculations can provide a deep understanding of its geometry, electronic properties, and reactivity.

Researchers can optimize the molecular geometry of this compound using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. mdpi.com These calculations often show good agreement with experimental data where available. mdpi.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For dichlorinated aromatic compounds, the positions of the chlorine atoms significantly influence the electronic distribution and, consequently, the HOMO-LUMO gap. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. nih.gov These parameters are instrumental in predicting how this compound might behave in chemical reactions.

Illustrative Data Table for DFT-Calculated Parameters

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.32 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and based on typical ranges observed for similar chlorinated aromatic compounds. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Analysis for Intermolecular Interactions and Binding Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would likely show the most negative potential (typically colored red) around the oxygen atoms of the carbonyl and ester groups, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential (colored blue), suggesting their susceptibility to nucleophilic attack. The chlorine atoms, being electronegative, would also influence the electrostatic potential of the aromatic ring.

MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital in drug-receptor binding and crystal packing. By identifying the electrophilic and nucleophilic sites, MEP studies can guide the design of new molecules with specific interaction properties.

Quantum Chemical Studies of Reaction Pathways and Energetics

Quantum chemical methods, including DFT, are extensively used to investigate reaction mechanisms by mapping out the potential energy surface. This involves locating and characterizing the transition states and intermediates along a proposed reaction pathway.

For this compound, such studies could explore various reactions, such as its hydrolysis, decarboxylation, or reactions with nucleophiles. For instance, a study on the decarboxylation of a similar compound, benzoylformate, utilized DFT to elucidate the entire reaction mechanism, identifying all transition states and intermediates. frontiersin.orgnih.gov The calculated energy barriers for each step can determine the rate-limiting step of the reaction. frontiersin.orgnih.gov

These computational studies provide a detailed, atomistic view of the reaction, which can be difficult to obtain through experimental methods alone. They can also be used to predict the regioselectivity and stereoselectivity of reactions involving this compound.

Illustrative Table of Reaction Energetics

| Reaction Step | ΔE (kcal/mol) (Illustrative) | ΔG (kcal/mol) (Illustrative) | Description |

| Reactant Complex | 0.0 | 0.0 | Initial state |

| Transition State 1 | +15.2 | +16.5 | Formation of an intermediate |

| Intermediate 1 | -5.8 | -4.5 | A stable intermediate species |

| Transition State 2 | +20.1 | +22.3 | Rate-determining step |

| Product Complex | -12.4 | -10.9 | Final product formation |

Note: This table provides an illustrative example of the kind of data generated from quantum chemical studies of a reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in aqueous solution or bound to a protein.

An MD simulation would reveal the preferred conformations of the ethyl ester chain and the rotational freedom around the single bonds. This is important as the three-dimensional shape of a molecule is often critical for its biological activity. Simulations can explore how the molecule interacts with solvent molecules, providing information on its solvation and transport properties. researchgate.net

In the context of drug design, MD simulations can be used to study the binding stability of this compound to a target protein. mdpi.com By simulating the ligand-protein complex, one can observe the dynamics of their interaction, calculate binding free energies, and identify key residues involved in the binding. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activities (e.g., enzyme inhibition, cytotoxicity) would be required. nih.gov For each compound, a set of molecular descriptors, which are numerical representations of their chemical structure, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. researchgate.net A successful QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules by identifying the structural features that are most important for activity. For instance, QSAR studies on dichlorobenzoic acid derivatives have highlighted the importance of molar refractivity and certain topological indices for their antimicrobial potential. researchgate.net

Synthetic Applications and Functional Roles of Ethyl 2,3 Dichlorobenzoylformate in Organic Synthesis

Utilization as an Organic Building Block in Complex Molecule Synthesis

The chemical structure of ethyl 2,3-dichlorobenzoylformate, featuring a dichlorophenyl group attached to an α-ketoester moiety, provides multiple reactive sites for synthetic transformations. This dual functionality allows it to serve as a versatile building block in the assembly of complex organic molecules. The electrophilic nature of the two carbonyl carbons and the potential for substitution on the aromatic ring are key to its utility.

The α-ketoester group is a particularly valuable functional handle. The ketone can undergo nucleophilic addition, while the ester can be hydrolyzed, reduced, or converted to an amide. This allows for the introduction of a wide variety of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the ketone can react with organometallic reagents to form tertiary alcohols, or it can participate in aldol-type reactions. The ester, on the other hand, can be a site for saponification followed by further functionalization of the resulting carboxylic acid.

The combination of these reactive features in a single molecule makes this compound a powerful tool for chemists to construct intricate molecular frameworks that might be challenging to assemble through other synthetic routes.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable precursor for the synthesis of pharmacologically relevant scaffolds.

Intermediates for Potential Anticancer Agents

Dichlorinated phenyl rings are a common feature in a variety of anticancer agents. The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and bioavailability. They can also participate in crucial binding interactions with biological targets.

This compound can serve as a starting material for the synthesis of various heterocyclic compounds that form the core of many anticancer drugs. For example, the α-ketoester functionality can be used to construct quinoline, quinoxaline, or other nitrogen-containing heterocyclic systems through condensation reactions with appropriate binucleophiles. Research on other dichlorophenyl-containing compounds has shown their potential as anticancer agents. For instance, compounds containing a 2-(3,4-dichlorophenyl) moiety have been synthesized and evaluated for their anticancer activity against cell lines like MCF-7. nih.gov While specific studies on the anticancer applications of derivatives of this compound are not widely reported, its potential as a precursor is evident from the established importance of the dichlorophenyl motif in medicinal chemistry.

Precursors for Enzyme Inhibitors (e.g., Src Kinase Inhibitors)

Protein kinases are a major class of drug targets in oncology and other diseases. Src kinase, a non-receptor tyrosine kinase, is often overactive in cancer cells and plays a role in cell proliferation, survival, and metastasis. The development of Src kinase inhibitors is therefore an active area of research.

The synthesis of certain kinase inhibitors involves the reaction of substituted phenyl compounds with ketoesters. For example, some synthetic routes to kinase inhibitors utilize the condensation of substituted anilines with β-ketoesters. While not a direct analogue, the α-ketoester functionality of this compound provides a reactive handle that could be exploited in the synthesis of kinase inhibitor scaffolds. For instance, it could potentially react with aminopyridines or other nitrogen-containing heterocycles to form fused ring systems that are common in kinase inhibitors. The dichlorophenyl group could occupy a hydrophobic pocket in the kinase active site, contributing to the binding affinity and selectivity of the inhibitor. The synthesis of some kinase inhibitors has been reported to start from related dichlorinated aromatic compounds, highlighting the potential of this compound as a building block in this area.

Role in Peptide Chemistry and Amide Bond Formation

Amide bond formation is a cornerstone of peptide chemistry and the synthesis of a vast array of pharmaceuticals and biologically active molecules. While a direct, widespread application of this compound in routine peptide synthesis has not been documented, its chemical nature suggests potential utility in this field.

The ester functionality of this compound could, in principle, be activated for amide bond formation. Transesterification with a more reactive alcohol, or direct aminolysis with an amine or amino acid, could lead to the formation of an amide bond. The reactivity of the ester would be influenced by the electronic effects of the adjacent ketone and the dichlorinated ring.

More plausibly, the α-ketoester could be converted to an α-amino acid derivative. Reduction of the keto group to a hydroxyl, followed by conversion to a leaving group and subsequent nucleophilic substitution with an azide (B81097) or other nitrogen nucleophile, could provide a route to a dichlorinated phenylglycine derivative. Such unnatural amino acids are of interest in the design of peptidomimetics and peptides with enhanced stability or novel biological activities.

However, it is important to note that standard peptide coupling reagents are generally more efficient and widely used for amide bond formation. mdpi.com The potential role of this compound in this context is more likely to be in the synthesis of specialized, non-proteinogenic amino acids or as a scaffold for peptidomimetics rather than as a direct coupling reagent.

Catalytic and Ancillary Applications in Organic Transformations

While α-ketoesters are typically employed as substrates or building blocks in organic reactions, their potential for catalytic or ancillary applications is an area of ongoing investigation. There is currently no direct evidence to suggest that this compound itself functions as a catalyst in organic transformations.

However, α-ketoesters can play ancillary roles in certain reactions. The electron-withdrawing nature of the α-ketoester moiety can influence the reactivity of adjacent functional groups. For example, in a molecule containing both an α-ketoester and another reactive site, the ketoester can act as a directing group or an electronic modulator, influencing the stereochemical or regiochemical outcome of a reaction at the other site.

Furthermore, the α-ketoester functionality can be a precursor to a catalytically active species. For instance, reduction of the keto group could yield an α-hydroxy ester, which could then be used as a chiral ligand for a metal catalyst, provided the initial reduction is carried out enantioselectively. The dichlorophenyl group would also influence the steric and electronic properties of such a ligand.

It is also conceivable that under specific reaction conditions, the carbonyl groups of the α-ketoester could coordinate to a metal center, thereby acting as a bidentate ligand and influencing the catalytic activity of the metal. However, such applications remain speculative in the absence of specific research demonstrating these roles for this compound. The primary and well-established role of this compound remains that of a versatile synthetic intermediate.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Sustainability and Efficiency

The chemical industry is increasingly focusing on green chemistry principles, moving away from conventional synthesis methods that often involve hazardous reagents, precious metals, and high-pressure conditions. mdpi.com Future research will prioritize the development of novel synthetic pathways for ethyl 2,3-dichlorobenzoylformate that are both sustainable and efficient.

One promising avenue is the exploration of catalytic biomass conversion. mdpi.com Utilizing renewable feedstocks under milder conditions offers a greener alternative to traditional routes. mdpi.com For instance, the catalytic oxidation or dehydrogenation of biomass-derived α-hydroxy acids presents a scalable and environmentally friendly strategy for producing α-keto acid esters. mdpi.com Additionally, metal-free oxidative esterification reactions, which avoid the use of transition metals or high-valent iodine reagents, are gaining traction for their enhanced environmental compatibility and safety. mdpi.com Photocatalytic methods, harnessing visible light as a sustainable energy source, also represent a frontier in the green synthesis of related α-keto esters. acs.org

| Synthetic Approach | Advantages | Key Considerations |

| Catalytic Biomass Conversion | Utilizes renewable feedstocks, milder reaction conditions. | Catalyst deactivation, potential for side reactions. mdpi.com |

| Metal-Free Oxidative Esterification | Avoids transition metals and hazardous reagents, enhancing safety. | Optimization of reaction conditions (solvent, temperature) is crucial. mdpi.com |

| Photocatalysis | Uses sustainable energy (visible light), can be highly efficient. | Requires suitable photocatalysts and optimization of light conditions. acs.org |

| Electrochemical Synthesis | Offers operational simplicity, safety, and environmental compatibility. | System stability and reaction cleanliness can be challenges. mdpi.com |

Exploration of Undiscovered Reactivity Patterns and Selectivity for Alpha-Keto Esters

The rich chemical structure of α-keto esters, including this compound, containing both a keto and an ester group, allows for a wide range of chemical transformations. mdpi.com Future research will focus on uncovering novel reactivity patterns and achieving higher selectivity in their reactions. The ability to undergo reactions like esterification, nucleophilic addition, and reduction makes them versatile building blocks in organic synthesis. mdpi.com

A key area of exploration is the selective transformation of α-keto esters. For example, the use of flow microreactor systems has shown promise in enhancing reaction yield and selectivity in reactions with organolithium reagents, even for sterically hindered substrates. nih.gov Precise control over temperature and rapid mixing in these systems can minimize the formation of byproducts. nih.gov Furthermore, the development of new catalytic systems, such as those based on platinum nanoparticles or atomically dispersed catalysts, can enable highly selective reactions by activating specific functional groups. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of flow chemistry and automated synthesis is set to revolutionize the production of this compound and other fine chemicals. Continuous-flow reactors offer significant advantages over traditional batch processing, including enhanced mass and heat transfer, improved safety, and precise control over reaction parameters. researchgate.net

These systems can significantly reduce reaction times and simplify purification processes. researchgate.net For instance, a continuous-flow process for the synthesis of a related pharmaceutical intermediate demonstrated a reduction in total residence time to under 31 minutes. researchgate.net The application of microreactors, with their large surface-area-to-volume ratios, allows for highly efficient mixing and rapid optimization of reaction conditions. researchgate.net This technology is being increasingly applied in drug synthesis and organic chemistry, paving the way for more efficient and scalable production of complex molecules. researchgate.net Research into microfluidic gas-liquid slug flow reactors has also shown potential for improving reaction efficiency through enhanced mass transfer. mdpi.com

Computational Design and Prediction of New Derivatives with Tailored Functionality

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, these techniques will enable the rational design and prediction of new derivatives with specific, tailored functionalities.

By employing methods like Density Functional Theory (DFT), researchers can analyze the electronic and structural properties of molecules, such as their electrophilicity and potential reaction sites. nih.gov This allows for the prediction of how modifications to the chemical structure will affect the compound's reactivity and biological activity. nih.gov Structure-property relationship (SPR) analysis, for example, has been used to identify α-keto ester prodrugs with enhanced therapeutic efficacy. chemrxiv.org This in silico approach can significantly accelerate the discovery and optimization of new molecules for specific applications, reducing the need for extensive and time-consuming experimental screening.

Interdisciplinary Applications in Materials Science and Advanced Medicinal Chemistry

The unique properties of α-keto esters like this compound open up a wide range of interdisciplinary applications, particularly in materials science and advanced medicinal chemistry.

In medicinal chemistry, α-keto amides, which can be derived from α-keto esters, are recognized as a "privileged motif". nih.gov They are found in numerous natural products and drug candidates with significant biological activities. nih.govacs.org Compared to α-keto acids and esters, α-keto amides often exhibit improved membrane permeability and enhanced stability against plasma esterases. nih.govacs.org This makes them attractive for the development of new therapeutics. For instance, α-keto ester-functionalized prodrugs have been designed to release therapeutically active agents selectively at sites of oxidative stress. chemrxiv.org

In materials science, the versatile reactivity of α-keto esters makes them valuable building blocks for the synthesis of functional materials. mdpi.com Their ability to participate in various polymerization and cross-linking reactions could be exploited to create novel polymers and composites with tailored properties. The exploration of their role in the development of new organic electronic materials or as components in advanced sensor technologies represents an exciting frontier for future research.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Ethyl 2,3-dichlorobenzoylformate, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks. For example, the ester carbonyl group typically resonates at ~165–175 ppm in -NMR. Compare chemical shifts with structurally similar compounds like ethyl 2,4-dichloro-5-formylbenzoate (CHClO) to resolve ambiguities .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

- Infrared (IR) Spectroscopy : Key functional groups (e.g., ester C=O stretching at ~1740 cm) should align with computational predictions or analogs such as 3,5-dichlorobenzoyl chloride .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Store at +4°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. For analogs like ethyl 2,3-dicyanopropionate, refrigeration minimizes decomposition, particularly for ester functionalities .

- Use inert atmospheres (e.g., argon) during long-term storage to avoid oxidation, especially if the compound contains reactive substituents like chlorines .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Stepwise Esterification : Start with 2,3-dichlorobenzoyl chloride and ethanol under reflux with a base (e.g., pyridine) to trap HCl. Monitor reaction progress via thin-layer chromatography (TLC).

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions. For related esters like ethyl 2-(4-chloro-2-oxo-benzothiazol-3-yl)acetate, yields improved when using anhydrous conditions .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the carbonyl group. Compare results with analogs like ethyl 2,4-dichloro-5-formylbenzoate to validate trends in electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. For example, polar solvents may stabilize transition states in nucleophilic acyl substitutions.

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental IR, NMR, and MS data with theoretical spectra generated via tools like Gaussian or Spartan. For unresolved discrepancies, consult crystallographic data from related compounds (e.g., ethyl 2-(4-chloro-2-oxo-benzothiazol-3-yl)acetate) to confirm structural assignments .

- Isotopic Labeling : Use -labeled analogs to distinguish chlorine substituents in NMR, reducing signal overlap .

Q. What strategies mitigate steric hindrance in reactions involving this compound?

- Methodological Answer :

- Catalyst Design : Employ bulky ligands (e.g., triphenylphosphine) in palladium-catalyzed cross-couplings to direct regioselectivity.

- Temperature Modulation : Higher temperatures (e.g., 80–100°C) may overcome steric barriers in nucleophilic substitutions, as seen in analogs with ortho-chlorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.